molecular formula C11H19N3O6S B163807 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid CAS No. 136567-42-5

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B163807
CAS No.: 136567-42-5
M. Wt: 321.35 g/mol
InChI Key: GYHXNGRPRPFNOF-UHFFFAOYSA-N
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Description

Gamma-Glutamyl-thiothreonyl-glycine is a tripeptide compound that plays a significant role in various biological processes. It is composed of three amino acids: gamma-glutamyl, thiothreonyl, and glycine. This compound is involved in the metabolism of glutathione, a crucial antioxidant in cells, and has implications in various physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid typically involves the stepwise coupling of the three amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The gamma-glutamyl residue is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated residue is then coupled with thiothreonyl, followed by the addition of glycine. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the biosynthesis of the tripeptide. The fermentation process is optimized for maximum yield and purity, followed by downstream processing to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Gamma-Glutamyl-thiothreonyl-glycine undergoes various chemical reactions, including:

    Oxidation: The thiol group in thiothreonyl can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The gamma-glutamyl residue can participate in transpeptidation reactions, transferring the gamma-glutamyl group to other amino acids or peptides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol (BME) under reducing conditions.

    Substitution: Enzymatic reactions using gamma-glutamyl transpeptidase under physiological conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of gamma-glutamyl derivatives with other amino acids or peptides.

Scientific Research Applications

Gamma-Glutamyl-thiothreonyl-glycine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and enzymatic reactions.

    Biology: Investigated for its role in cellular antioxidant defense mechanisms and redox regulation.

    Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as Parkinson’s disease and diabetes.

    Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations for its antioxidant properties.

Mechanism of Action

Gamma-Glutamyl-thiothreonyl-glycine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. It acts as a substrate for gamma-glutamyl transpeptidase, which catalyzes the transfer of the gamma-glutamyl group to other amino acids or peptides. This process is crucial for maintaining cellular redox homeostasis and detoxification of reactive oxygen species. The compound also modulates various signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Gamma-Glutamyl-cysteinyl-glycine (Glutathione): A well-known antioxidant involved in cellular detoxification.

    Gamma-Glutamyl-cysteinyl-alanine: Another tripeptide with similar antioxidant properties.

Uniqueness

Gamma-Glutamyl-thiothreonyl-glycine is unique due to the presence of the thiothreonyl residue, which imparts distinct chemical and biological properties. The thiol group in thiothreonyl enhances the compound’s antioxidant capacity and its ability to form disulfide bonds, making it a valuable molecule for studying redox biology and developing therapeutic agents.

Properties

CAS No.

136567-42-5

Molecular Formula

C11H19N3O6S

Molecular Weight

321.35 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H19N3O6S/c1-5(21)9(10(18)13-4-8(16)17)14-7(15)3-2-6(12)11(19)20/h5-6,9,21H,2-4,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)

InChI Key

GYHXNGRPRPFNOF-UHFFFAOYSA-N

SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S

Canonical SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S

Synonyms

gamma-glutamyl-thiothreonyl-glycine
gamma-glutamyl-thiothreonyl-glycine, (L,L-erythro)-isomer
gamma-L-Glu-L-thioThr-Gly
gamma-L-glutamyl-allo-thioThr-Gly
GGTTG

Origin of Product

United States

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